molecular formula C16H21N3O B14186885 2-Amino-5-cyclopentyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 922497-32-3

2-Amino-5-cyclopentyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B14186885
CAS No.: 922497-32-3
M. Wt: 271.36 g/mol
InChI Key: MRVIYYIFVNMGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-cyclopentyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms. This particular compound is notable for its complex structure, which includes cyclopentyl, ethyl, and phenyl groups attached to the imidazole ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyclopentyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method is the oxidative condensation of ketones and amidines. In this process, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazole derivative . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclopentyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazoline derivatives.

Scientific Research Applications

2-Amino-5-cyclopentyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopentyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family, known for its broad range of biological activities.

    Imidazoline: A reduced form of imidazole, often used in the study of receptor modulators.

    Benzimidazole: A fused ring derivative of imidazole, known for its antiviral and anticancer properties.

Uniqueness

2-Amino-5-cyclopentyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its complex structure, which includes multiple functional groups.

Properties

CAS No.

922497-32-3

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

2-amino-5-cyclopentyl-3-ethyl-5-phenylimidazol-4-one

InChI

InChI=1S/C16H21N3O/c1-2-19-14(20)16(18-15(19)17,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3,(H2,17,18)

InChI Key

MRVIYYIFVNMGJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N=C1N)(C2CCCC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.